

# Application Note: Quantification of Satranidazole using UV Spectrophotometry

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## Compound of Interest

Compound Name: Satranidazole

Cat. No.: B1681479

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## Introduction

**Satranidazole** is a nitroimidazole derivative effective against amoebiasis, giardiasis, and anaerobic infections. Accurate and precise quantification of **Satranidazole** in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details validated UV spectrophotometric methods for the quantification of **Satranidazole**, offering simple, rapid, and cost-effective alternatives to chromatographic techniques.

## Quantitative Data Summary

Several UV spectrophotometric methods have been developed for the quantification of **Satranidazole**, utilizing different solvents and analytical wavelengths. The key quantitative parameters of these methods are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Method Parameters for **Satranidazole** Quantification

| Method Reference      | Solvent/Medium                  | Wavelength ( $\lambda_{\text{max}}$ ) | Linearity Range ( $\mu\text{g/mL}$ ) | Correlation Coefficient ( $r^2$ ) |
|-----------------------|---------------------------------|---------------------------------------|--------------------------------------|-----------------------------------|
| Method A[1]           | -                               | 320 nm                                | 5 - 35                               | -                                 |
| Method B[2][3]        | Methanol                        | 318 nm                                | 2 - 30                               | 0.999                             |
| Method C[4][5]        | McIlvaine Buffer (pH 6.6)       | 319 nm                                | 1 - 40                               | $\geq 0.9996$                     |
| Method D (Visible)[6] | Methanol (after derivatization) | 430 nm                                | 10 - 50                              | 0.9994                            |

Table 2: Validation Summary for a UV Spectrophotometric Method in Methanol (Method B)

| Validation Parameter          | Result                    |
|-------------------------------|---------------------------|
| Accuracy (% Recovery)         | 98.14% to 100.68%[4][5]   |
| Precision (% RSD)             | < 2%[3]                   |
| Limit of Detection (LOD)      | 1.98 $\mu\text{g/mL}$ [6] |
| Limit of Quantification (LOQ) | 5.91 $\mu\text{g/mL}$ [6] |

## Experimental Protocols

### Method B: UV Spectrophotometry in Methanol

This protocol describes a simple and validated UV spectrophotometric method for the quantification of **Satranidazole** using methanol as the solvent.[2][3]

#### 1. Materials and Reagents

- **Satranidazole** reference standard
- Methanol (AR grade)
- Calibrated UV-Visible Spectrophotometer

- Calibrated analytical balance

- Volumetric flasks and pipettes

## 2. Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Satranidazole** reference standard.
- Transfer the weighed standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol to obtain a standard stock solution of 100 µg/mL.

## 3. Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with methanol to obtain final concentrations in the range of 2-30 µg/mL.[\[2\]](#)  
[\[3\]](#)
- Scan each solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which should be approximately 318 nm.[\[2\]](#)[\[3\]](#)
- Measure the absorbance of each working standard solution at 318 nm against a methanol blank.
- Plot a calibration curve of absorbance versus concentration.

## 4. Preparation of Sample Solution (from Tablet Formulation)

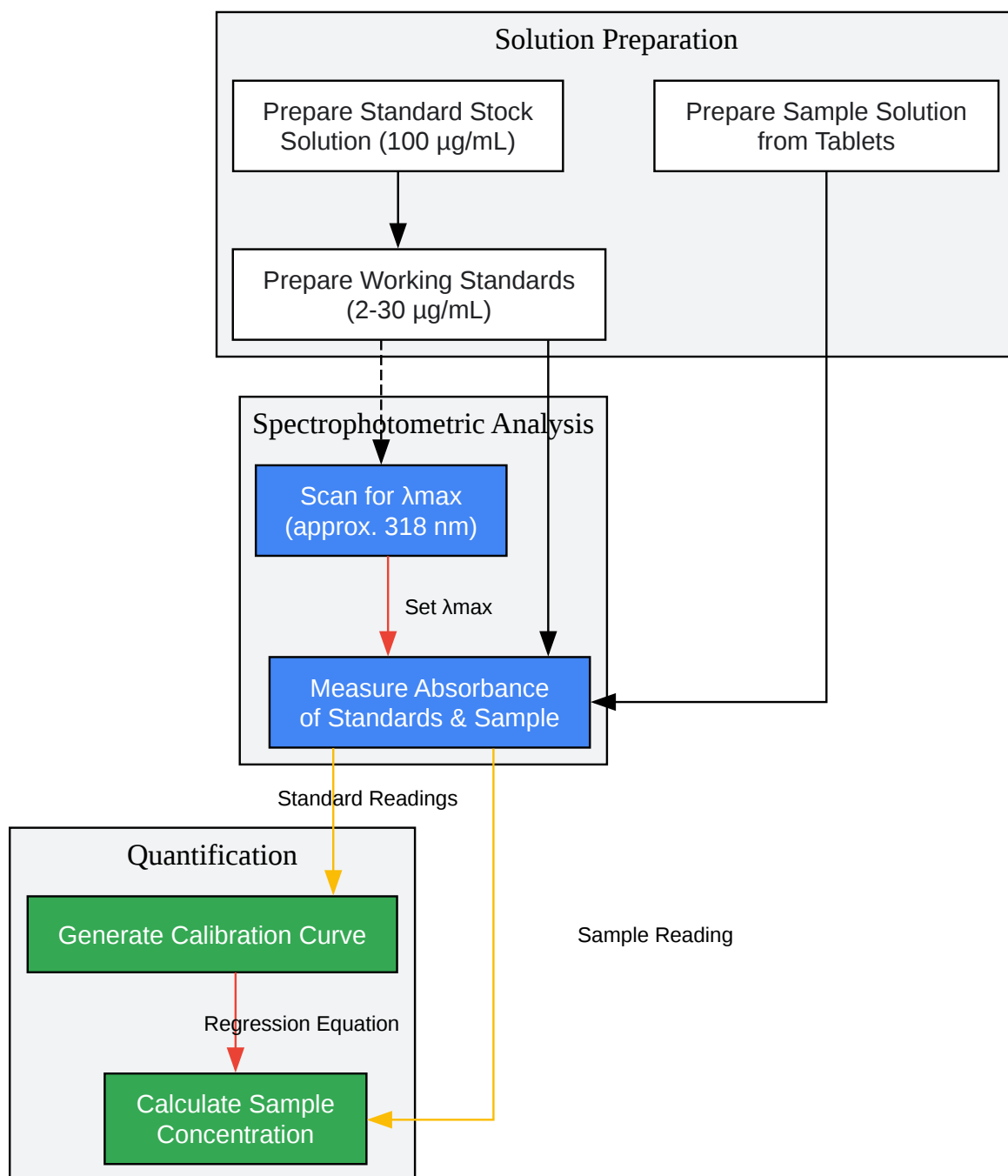
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Satranidazole**.
- Transfer the powder to a 100 mL volumetric flask.

- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with methanol and mix well.
- Filter the solution through a suitable filter paper.
- Further dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

#### 5. Quantification of **Satranidazole** in the Sample

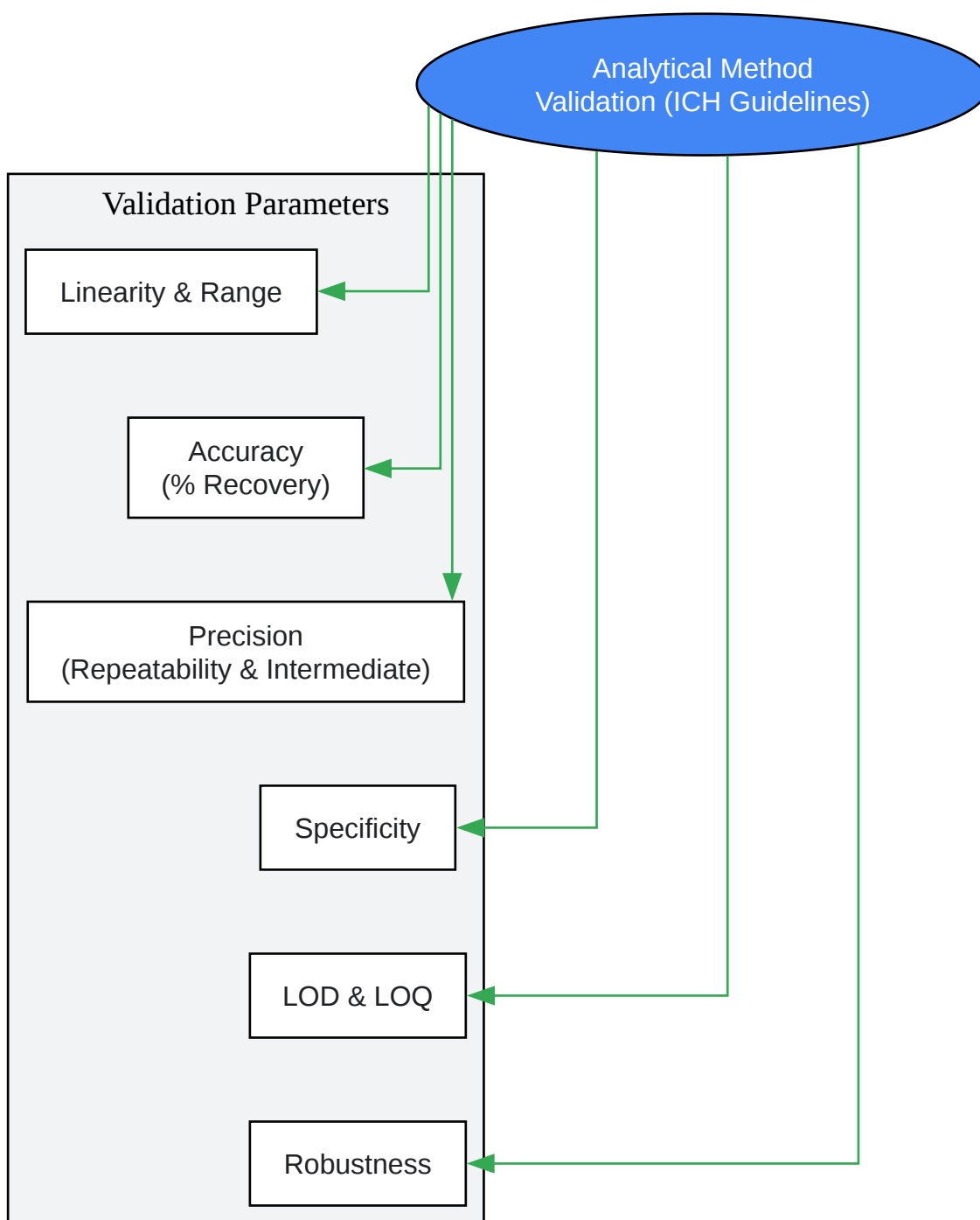
- Measure the absorbance of the final sample solution at 318 nm against the methanol blank.
- Calculate the concentration of **Satranidazole** in the sample solution using the regression equation from the calibration curve.
- Determine the amount of **Satranidazole** in the tablet formulation and calculate the percentage purity or content uniformity.

## Visualizations



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Caption: Experimental workflow for **Satranidazole** quantification.



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Caption: Key parameters for analytical method validation.

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## References

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- To cite this document: BenchChem. [Application Note: Quantification of Satranidazole using UV Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681479#uv-spectrophotometry-for-satranidazole-quantification>]

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